ORM-10962 was synthesized by researchers at Orion Pharma and has been characterized in various studies focusing on its effects on cardiac function and ion channel interactions. It falls under the category of pharmacological agents aimed at modulating intracellular calcium levels, which are crucial for cardiac contractility and pacemaking.
The synthesis of ORM-10962 primarily involves the method of reductive amination, where an aniline derivative reacts with a carbaldehyde under acidic conditions to form an imine intermediate. This intermediate is then reduced using sodium borohydride to yield the final product. The synthesis process can be summarized as follows:
This method ensures that ORM-10962 is produced with high purity and yield, allowing for reliable biological testing.
The molecular structure of ORM-10962 has been elucidated through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry. Key structural features include:
The structural analysis indicates that ORM-10962's design facilitates selective interaction with the sodium/calcium exchanger, enhancing its efficacy as an inhibitor.
ORM-10962 undergoes several chemical reactions that are significant for its pharmacological activity:
These reactions highlight ORM-10962's role in modulating cardiac function without adversely affecting other ionic pathways.
The mechanism of action of ORM-10962 involves its binding to the sodium/calcium exchanger, leading to:
This dual effect suggests that ORM-10962 not only alters calcium handling but also influences heart rate dynamics through its interaction with ion currents.
Relevant data suggest that ORM-10962 maintains its pharmacological activity across a range of pH levels typical of physiological conditions.
ORM-10962 has several scientific applications, particularly in cardiovascular research:
The quest for selective NCX inhibitors has been driven by the exchanger’s central role in cardiac calcium homeostasis and arrhythmogenesis. Early compounds like KB-R7943 and SEA-0400 demonstrated NCX inhibition but exhibited significant off-target effects, particularly on L-type calcium channels (ICaL) and potassium currents, confounding mechanistic interpretations [6] [8]. For example, SEA-0400, despite nanomolar affinity for NCX, suppressed ICaL by ~30% at 1 µM, limiting its utility as a selective pharmacological tool [8]. These limitations underscored the need for inhibitors with improved selectivity to delineate NCX’s contributions to electrophysiology and contractility. The development pipeline progressed through ORM-10103, which showed enhanced selectivity but residual IKr blockade, culminating in ORM-10962 as a next-generation compound optimized for specificity [6] [8].
Table 1: Evolution of NCX Inhibitors
Compound | NCX Inhibition (IC₅₀) | Major Off-Target Effects | Clinical Utility |
---|---|---|---|
KB-R7943 | ~1–5 µM | ICaL, INa, IK (Multiple) | Research tool only |
SEA-0400 | 20–90 nM | ICaL (30% at 1 µM) | Preclinical studies |
ORM-10103 | 30–80 nM | IKr (Partial at >300 nM) | Proof-of-concept studies |
ORM-10962 | 55–67 nM | None significant at ≤1 µM | Advanced preclinical |
ORM-10962 (chemical name: [2-(4-hydroxypiperidin-1-yl)-N-(6-((2-phenylchroman-6-yl)oxy)pyridin-3-yl)acetamide]) emerged from systematic structure-activity optimization of the ORM series. Key modifications included introducing a chroman-based aromatic system and a polar piperidine acetamide moiety, enhancing both membrane permeability and target affinity [3] [8]. Biophysical assays confirmed ORM-10962’s balanced inhibition of forward (Ca²⁺ extrusion) and reverse (Ca²⁺ influx) NCX modes, with IC₅₀ values of 55 nM and 67 nM, respectively—indicating no operational mode preference [3] [8]. Crucially, at 1 µM, it exhibited no significant activity against major cardiac currents (ICaL, IKr, IKs, IK1, INaL, INa) or the Na⁺/K⁺ pump, as validated in canine ventricular myocytes and heterologous expression systems [6] [8]. This selectivity profile established ORM-10962 as a superior pharmacological probe relative to predecessors.
Table 2: Molecular and Functional Profile of ORM-10962
Property | Value | Experimental Model |
---|---|---|
Molecular Weight | 459.54 g/mol | Computational chemistry |
Forward NCX IC₅₀ | 55 nM (at −80 mV) | Dog ventricular myocytes |
Reverse NCX IC₅₀ | 67 nM (at +20 mV) | Dog ventricular myocytes |
Selectivity vs. ICaL | >18-fold (No inhibition at 1 µM) | Patch-clamp in CHO cells |
Selectivity vs. IKr/IKs | >15-fold | Heterologous expression systems |
ORM-10962 represents a paradigm shift in targeting Ca²⁺-driven arrhythmias without direct channel blockade. Unlike classical antiarrhythmics (e.g., amiodarone, verapamil), which modulate ion channels and carry proarrhythmic risks, ORM-10962 addresses cellular Ca²⁺ dysregulation—a fundamental mechanism in triggered activity and alternans [2] [5] [9]. Its efficacy in suppressing delayed afterdepolarizations (DADs) and ventricular alternans positions it as a candidate for arrhythmias associated with heart failure or calcium overload, where conventional therapies are inadequate [6] [8]. Furthermore, its sinus node effects validate the "coupled-clock" theory of pacemaking, illustrating NCX's role as a nexus between membrane potential and Ca²⁺ cycling [1] [4]. Ongoing research explores its utility in atrial fibrillation models, capitalizing on NCX dysregulation in atrial remodeling [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: